molecular formula C11H7N3O2S B8391154 1-(thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

1-(thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No. B8391154
M. Wt: 245.26 g/mol
InChI Key: RHQUZRSWSJPPMQ-UHFFFAOYSA-N
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Patent
US09303045B2

Procedure details

Potassium hydroxide (38.5 mg, 0.687 mmol) was added to a solution of methyl 1-(thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (35.6 mg, 0.137 mmol) in MeOH (343 μl) and water (343 μl) at RT. The mixture was heated at 100° C. for 2 h. After cooling to RT, the mixture was acidified with 2 N HCl and then concentrated under reduced pressure. The crude mixture was used without further purification.
Quantity
38.5 mg
Type
reactant
Reaction Step One
Name
methyl 1-(thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Quantity
35.6 mg
Type
reactant
Reaction Step One
Name
Quantity
343 μL
Type
solvent
Reaction Step One
Name
Quantity
343 μL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[S:3]1[CH:7]=[CH:6][N:5]=[C:4]1[N:8]1[C:12]2=[N:13][CH:14]=[CH:15][CH:16]=[C:11]2[C:10]([C:17]([O:19]C)=[O:18])=[CH:9]1.Cl>CO.O>[S:3]1[CH:7]=[CH:6][N:5]=[C:4]1[N:8]1[C:12]2=[N:13][CH:14]=[CH:15][CH:16]=[C:11]2[C:10]([C:17]([OH:19])=[O:18])=[CH:9]1 |f:0.1|

Inputs

Step One
Name
Quantity
38.5 mg
Type
reactant
Smiles
[OH-].[K+]
Name
methyl 1-(thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Quantity
35.6 mg
Type
reactant
Smiles
S1C(=NC=C1)N1C=C(C=2C1=NC=CC2)C(=O)OC
Name
Quantity
343 μL
Type
solvent
Smiles
CO
Name
Quantity
343 μL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude mixture was used without further purification

Outcomes

Product
Name
Type
Smiles
S1C(=NC=C1)N1C=C(C=2C1=NC=CC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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